Alibasic E, Skopljak A, Cengic A, Krstovic G, Trifunovic N, Catic T, Kapo B, Mehic M, Hadzimuratovic A: Efficacy of carbocisteine in the treatment of chronic obstructive pulmonary disease and impact on the quality of life. Med Glas (Zenica). 2017 Aug 1;14(2):182-188. doi: 10.17392/906-17. [PMID:28786969]
Hooper C, Calvert J: The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease. Int J Chron Obstruct Pulmon Dis. 2008;3(4):659-69. [PMID:19281081]
Mallet P, Mourdi N, Dubus JC, Bavoux F, Boyer-Gervoise MJ, Jean-Pastor MJ, Chalumeau M: Respiratory paradoxical adverse drug reactions associated with acetylcysteine and carbocysteine systemic use in paediatric patients: a national survey. PLoS One. 2011;6(7):e22792. doi: 10.1371/journal.pone.0022792. Epub 2011 Jul 27. [PMID:21818391]
Gregory WL, James OF, Turner I, Meese CO, Idle JR: Re-evaluation of the metabolism of carbocisteine in a British white population. Pharmacogenetics. 1993 Oct;3(5):270-4. doi: 10.1097/00008571-199310000-00007. [PMID:8287066]
Yoshida M, Nakayama K, Yasuda H, Kubo H, Kuwano K, Arai H, Yamaya M: Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells. Respirology. 2009 Sep;14(7):1027-34. doi: 10.1111/j.1440-1843.2009.01594.x. Epub 2009 Aug 2. [PMID:19664007]
Hofmann U, Eichelbaum M, Seefried S, Meese CO: Identification of thiodiglycolic acid, thiodiglycolic acid sulfoxide, and (3-carboxymethylthio)lactic acid as major human biotransformation products of S-carboxymethyl-L-cysteine. Drug Metab Dispos. 1991 Jan-Feb;19(1):222-6. [PMID:1673403]
Prasanta Raghab Mohapatra, Deepak Aggarwal: Carbocisteine for acute exacerbations of COPD . 2008 Nov 8;372(9650):1630-1631.
Balsamo R, Lanata L, Egan CG: Mucoactive drugs. Eur Respir Rev. 2010 Jun;19(116):127-33. doi: 10.1183/09059180.00003510. [PMID:20956181]
Wang W, Guan WJ, Huang RQ, Xie YQ, Zheng JP, Zhu SX, Chen M, Zhong NS: Carbocisteine attenuates TNF-alpha-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-kappaB and ERK1/2 MAPK signaling pathways. Acta Pharmacol Sin. 2016 May;37(5):629-36. doi: 10.1038/aps.2015.150. Epub 2016 Mar 21. [PMID:26997568]
Yamaya M, Nomura K, Arakawa K, Nishimura H, Lusamba Kalonji N, Kubo H, Nagatomi R, Kawase T: Increased rhinovirus replication in nasal mucosa cells in allergic subjects is associated with increased ICAM-1 levels and endosomal acidification and is inhibited by L-carbocisteine. Immun Inflamm Dis. 2016 Apr 15;4(2):166-181. doi: 10.1002/iid3.102. eCollection 2016 Jun. [PMID:27957326]
Devine JF: Chronic obstructive pulmonary disease: an overview. Am Health Drug Benefits. 2008 Sep;1(7):34-42. [PMID:25126252]
Medici TC, Radielovic P: Effects of drugs on mucus glycoproteins and water in bronchial secretion. J Int Med Res. 1979;7(5):434-42. doi: 10.1177/030006057900700518. [PMID:40841]
NPRA Product Information: Mucoprom (carbocisteine/promethazine hydrochloride) oral syrup
Medicines UK: Carbocisteine 250 mg/ 5 ml syrup
Toronto Research Chemical MSDS: Carbocisteine
NIH StatPearls: Mucolytic Medications
NHS UK: Carbocisteine
NIH Stat Pearls: Chronic Obstructive Pulmonary Disease (COPD)
FDA Thailand: LOVISCOL INFANT (Carbocisteine) oral drops
INVIMA information: PEDIALAB® 50 mg/ 1 mL (carbocisteine) oral solution
FDA Thailand: CARBOCTER (carbocisteine) oral tablet